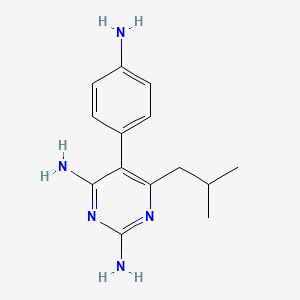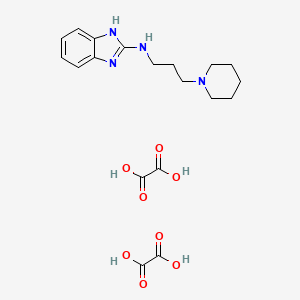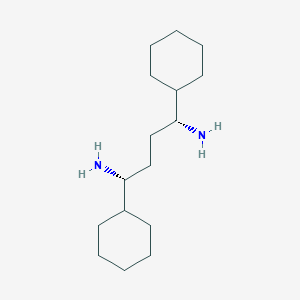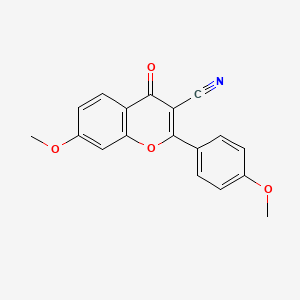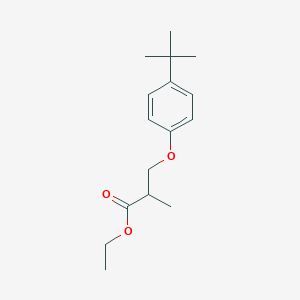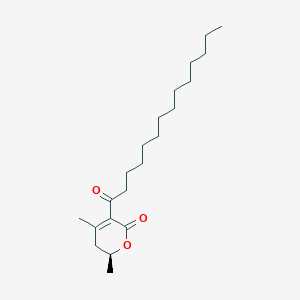
(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one: is a complex organic compound with a unique structure that includes a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, including the formation of the pyran ring and the introduction of the tetradecanoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the pyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including modulation of signaling pathways and alteration of cellular functions.
Vergleich Mit ähnlichen Verbindungen
(6R)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one: This is a stereoisomer of the compound with a different spatial arrangement of atoms.
(6S)-5-methyltetrahydrofolic acid: Another compound with a similar pyran ring structure but different functional groups.
Uniqueness: (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
630115-12-7 |
|---|---|
Molekularformel |
C21H36O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(2S)-2,4-dimethyl-5-tetradecanoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(22)20-17(2)16-18(3)24-21(20)23/h18H,4-16H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
FHKITCVLBNGYSZ-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


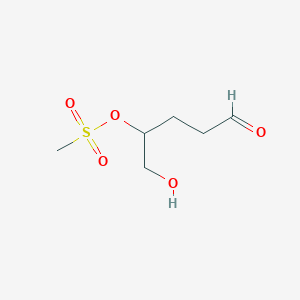
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
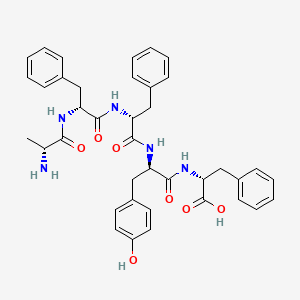
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)

